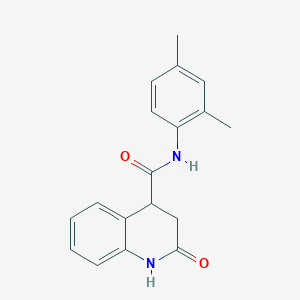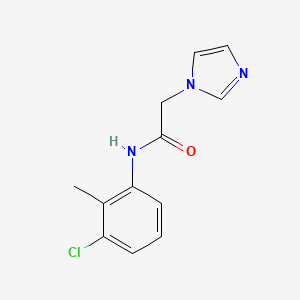
N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. CI-994 belongs to the class of compounds known as histone deacetylase inhibitors (HDACi), which have been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to other chemotherapeutic agents. In
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to changes in chromatin structure and gene expression, which can affect cell growth, differentiation, and survival. Inhibition of HDACs by N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide leads to the accumulation of acetylated histones, which can lead to changes in gene expression that promote apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits tumor growth, and sensitizes cells to other chemotherapeutic agents. In addition, N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as an anticancer agent, and its mechanism of action is well understood. However, there are also some limitations to using N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide in lab experiments. It has been shown to have low bioavailability and poor solubility, which can make it difficult to administer in vivo. In addition, it has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide. One area of focus is improving its bioavailability and solubility, which could lead to more effective administration in vivo. Another area of focus is identifying its off-target effects and developing more selective inhibitors of HDACs. Additionally, there is interest in exploring the potential of N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, there is ongoing research to understand the mechanisms by which N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide induces apoptosis and inhibits tumor growth, which could lead to the development of more effective cancer therapies.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-2-methylphenylamine with ethyl chloroacetate to form N-(3-chloro-2-methylphenyl)-2-chloroacetamide. This intermediate is then treated with imidazole to form N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide. The final product can be purified using various chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to other chemotherapeutic agents. In addition, N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a range of diseases.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-imidazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-9-10(13)3-2-4-11(9)15-12(17)7-16-6-5-14-8-16/h2-6,8H,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBYITIOLFGQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


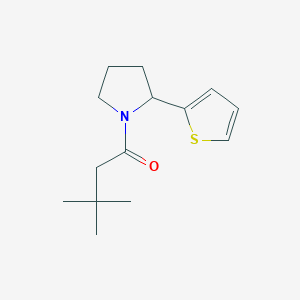


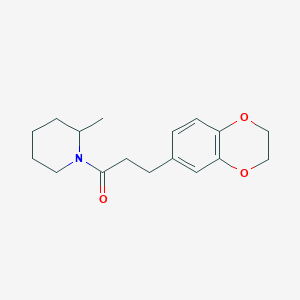
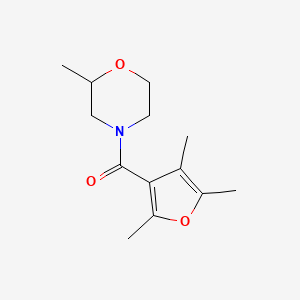
![Cyclohex-3-en-1-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491965.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491979.png)
![2-(2,3-dihydro-1H-inden-5-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491994.png)
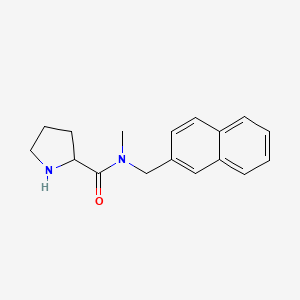
![2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491999.png)
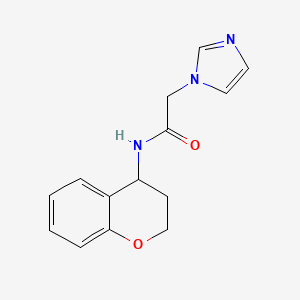
![2-[(2,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492030.png)
